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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural basis for

Acetyl-Coenzyme A (Acetyl-CoA) binding to Histone Acetyltransferases (HATs). Understanding

this fundamental interaction is critical for elucidating the mechanisms of gene regulation and for

the rational design of novel therapeutic agents targeting HATs in various diseases, including

cancer and inflammatory disorders. This guide details the conserved structural motifs and key

molecular interactions across the major HAT families, presents quantitative binding data, and

provides detailed experimental protocols for studying these interactions.

Introduction to Histone Acetyltransferases and
Acetyl-CoA
Histone Acetyltransferases (HATs) are a diverse family of enzymes that catalyze the transfer of

an acetyl group from the donor molecule Acetyl-CoA to the ε-amino group of lysine residues on

histone tails and other proteins. This post-translational modification plays a pivotal role in

chromatin remodeling and gene expression. The binding of Acetyl-CoA to the catalytic domain

of HATs is the initial and crucial step in the acetylation process. The major families of HATs,

including the Gcn5-related N-acetyltransferases (GNATs), the MYST (Moz-Ybf2/Sas3-Sas2-

Tip60) family, and the p300/CBP family, exhibit both conserved and unique structural features

that dictate their affinity and specificity for Acetyl-CoA.
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Structural Features of Acetyl-CoA Binding Across
HAT Families
While HAT families have distinct overall architectures and substrate specificities, they share a

structurally conserved core domain responsible for Acetyl-CoA binding.

The GNAT Family (e.g., Gcn5, PCAF, HAT1)
Members of the GNAT superfamily are characterized by a conserved catalytic domain of about

160 amino acids. This domain contains several conserved motifs (A, B, C, and D) that are

crucial for Acetyl-CoA binding and catalysis. Motif A is the most conserved and features a

consensus sequence, Arg/Gln-X-X-Gly-X-Gly/Ala, which is directly involved in the recognition

and binding of Acetyl-CoA. The central core of the GNAT domain forms a V-shaped cleft where

Acetyl-CoA binds. The adenine ring of Acetyl-CoA is typically nestled in a hydrophobic pocket,

while the pantetheine arm extends along the groove towards the active site.

The MYST Family (e.g., MOF, Tip60, Esa1)
The MYST family is defined by the presence of a highly conserved MYST domain of

approximately 250 amino acids. This domain contains a C2HC-type zinc finger and an Acetyl-

CoA binding motif that is homologous to that of the GNAT family. The core fold responsible for

Acetyl-CoA binding is structurally similar to that of GNATs, but the MYST family possesses

unique flanking regions and the zinc finger motif, which is essential for their catalytic activity

and structural integrity.

The p300/CBP Family
The p300/CBP family members are large, multi-domain proteins with a central HAT domain.

While they lack significant sequence homology to the GNAT and MYST families, their HAT

domain contains a structurally conserved core region for Acetyl-CoA binding. A distinguishing

feature of the p300/CBP family is a unique "L1 loop" that partially covers the Acetyl-CoA

binding site, making it more buried compared to other HAT families. This loop contributes

significantly to the protein-cofactor interactions. The overall structure of the p300/CBP HAT

domain is a globular fold with a central seven-stranded β-sheet surrounded by nine α-helices.

Rtt109
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Rtt109 is a fungal-specific HAT that shows structural homology to the p300/CBP HAT domain

despite lacking sequence similarity to other HAT families. Its activity is dependent on histone

chaperones such as Asf1 and Vps75. A key feature of Rtt109 is its autoacetylation at a

conserved lysine residue (Lys290), which has been shown to increase the enzyme's binding

affinity for Acetyl-CoA and is essential for its catalytic activity.

Quantitative Analysis of Acetyl-CoA Binding
The affinity of HATs for Acetyl-CoA is a critical parameter for understanding their enzymatic

activity and for the development of competitive inhibitors. The Michaelis constant (Km) and the

dissociation constant (Kd) are commonly used to quantify this interaction. Below is a summary

of reported binding affinities.
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HAT
Family

Enzyme Organism Ligand
Measure
ment

Value
(µM)

Referenc
e

GNAT Gcn5
Homo

sapiens
Acetyl-CoA Kd 0.56 ± 0.15 [1]

Gcn5

Saccharom

yces

cerevisiae

Acetyl-CoA Kd 8.5 [1]

Gcn5

(A190T

mutant)

Saccharom

yces

cerevisiae

Acetyl-CoA Kd 0.56 ± 0.1 [1]

PCAF
Homo

sapiens
Acetyl-CoA Kd 0.64 ± 0.12 [1]

MYST

Esa1 (in

piccolo

NuA4

complex)

Saccharom

yces

cerevisiae

Acetyl-CoA Km 0.9 ± 0.3 [2]

Esa1 (in

piccolo

NuA4

complex)

Saccharom

yces

cerevisiae

Acetyl-CoA Kd 1.2 ± 0.4

MOF

(hMOF)

Homo

sapiens
Acetyl-CoA Km ~50

p300/CBP p300
Homo

sapiens
Acetyl-CoA Km ~0.5

p300
Homo

sapiens

Lys-CoA

(bisubstrat

e inhibitor)

IC50 0.06

p300
Homo

sapiens

C646

(competitiv

e inhibitor)

Ki 0.4
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CBP
Homo

sapiens

A-485

(competitiv

e inhibitor)

IC50 0.0026

Rtt109 Rtt109

Saccharom

yces

cerevisiae

Acetonyl-

CoA

(analog)

Affinity

< 3-fold

difference

with/withou

t Vps75

Key Molecular Interactions in the Acetyl-CoA
Binding Pocket
The binding of Acetyl-CoA to HATs is stabilized by a network of hydrogen bonds, hydrophobic

interactions, and electrostatic interactions.

Conserved Interactions
Across different HAT families, the pyrophosphate group of Acetyl-CoA is typically anchored by

hydrogen bonds with main-chain amides and the side chain of a conserved residue (often a

serine or threonine) at the N-terminus of an α-helix. The adenine moiety is usually situated in a

hydrophobic pocket.

Family-Specific Interactions
In the p300/CBP family, specific residues such as Arg1410, Thr1411, and Trp1466 form

hydrogen bonds with the phosphate groups of Acetyl-CoA. The methyl group of the acetyl

moiety is accommodated by a hydrophobic pocket formed by residues like Leu1398, Ile1395,

and Ile1435. Tyr1467 is proposed to act as a general acid to protonate the CoA leaving group,

while Trp1436 helps to orient the substrate lysine.

The following diagram illustrates the key interactions within the p300 Acetyl-CoA binding

pocket.
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GNAT Family (e.g., Gcn5)

MYST Family (e.g., Tip60)

p300/CBP Family

Motif A Motif B Motif D

GNAT-like Core Zinc Finger

Conserved Core L1 Loop
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b10783161#structural-basis-of-acetyl-coa-binding-
to-hats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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